Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate
Description
Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]isothiazole core substituted with a dimethylamino-methylene-amino group at position 4, a methyl group at position 3, and an ethyl carboxylate at position 3.
Properties
IUPAC Name |
ethyl 4-(dimethylaminomethylideneamino)-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-5-17-12(16)10-9(13-6-15(3)4)8-7(2)19-14-11(8)18-10/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKFDOSFIWKXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(SN=C2S1)C)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 297.39 g/mol. The compound features a thieno[2,3-c]isothiazole core, which is known for its diverse biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthetic routes. These methods typically involve:
- Condensation Reactions : Utilizing dimethylaminomethylene derivatives to form the core structure.
- Carboxylation : Introducing the carboxylate ester functional group to enhance solubility and reactivity.
- Cyclization Techniques : Employing cyclization strategies to establish the thieno[2,3-c]isothiazole framework.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess notable antimicrobial properties. For instance:
- Thieno[2,3-c]isothiazoles : Known to exhibit antimicrobial effects against various bacterial strains.
- Dimethylaminomethylene Derivatives : Display diverse activities depending on their specific structural modifications.
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate | Lacks dimethylaminomethylene | Anticancer |
| Dimethylaminomethylene derivatives | Varies by scaffold | Diverse activities |
| Thieno[2,3-c]isothiazoles | Core structure | Antimicrobial |
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to inhibit specific cancer cell lines. Research indicates that compounds with similar thieno structures often target cellular pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of thienothiazole derivatives against Staphylococcus aureus and Escherichia coli, where derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics .
- Anticancer Activity : In vitro studies demonstrated that certain thieno derivatives inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways .
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Investigating its interactions with specific biological targets can provide insights into its therapeutic potential and safety profile.
Comparison with Similar Compounds
Ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate
Structural Differences :
- Substituents: Position 4 has a phenyl group instead of the dimethylamino-methylene-amino group; position 3 lacks a methyl group.
- Synthesis : Prepared via diazotization and azo coupling reactions, yielding reddish-blue dyes with excellent washing (Grade 4–5) and light fastness (Grade 5) on polyester fabrics .
- Applications : Primarily used as a diazo component in disperse dyes. The phenyl group enhances conjugation, improving color intensity compared to alkyl-substituted analogs.
Comparison :
- The methyl group at position 3 could improve steric stability but reduce solubility compared to the phenyl analog.
Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b)
Structural Differences :
- Substituents: Amino group at position 2 instead of position 4; phenyl group at position 3.
- Synthesis: Yielded 69% via cyclization of ethyl 2-amino-4-phenyl-3-thioacetamidothiophene-5-carboxylate, with a melting point of 117–119°C .
Comparison :
- The absence of a methyl group at position 3 may lower thermal stability.
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate
Structural Differences :
Comparison :
- The thiazole core lacks the fused thiophene ring, reducing aromatic conjugation and possibly limiting applications in dye chemistry.
- The benzoylamino group enhances steric bulk but may decrease solubility relative to the dimethylamino-methylene-amino group.
Ethyl 4-(dimethylamino)benzoate
Structural Differences :
- Core Structure : Benzoate ester without a heterocyclic system.
- Applications: Acts as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties (e.g., degree of conversion) than 2-(dimethylamino)ethyl methacrylate .
Comparison :
- The dimethylamino group in both compounds enhances electron donation, but the heterocyclic core of the target compound likely offers unique electronic properties for specialized applications (e.g., fluorescence or catalysis).
Tabulated Comparison of Key Properties
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Primary Application |
|---|---|---|---|---|---|
| Target Compound | Thieno[2,3-c]isothiazole | 4-(dimethylamino-methylene-amino), 3-methyl | N/A | N/A | Potential dyes/catalysts |
| Ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate | Thieno[2,3-c]isothiazole | 3-amino, 4-phenyl | N/A | 72 | Azo disperse dyes |
| Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b) | Thieno[2,3-c]isothiazole | 2-amino, 4-phenyl | 117–119 | 69 | Intermediate for dye synthesis |
| Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate | Thiazole | 4-amino, 3-benzoylamino | N/A | N/A | Structural studies |
| Ethyl 4-(dimethylamino)benzoate | Benzene | 4-(dimethylamino) | N/A | N/A | Resin co-initiator |
Research Implications
- Electron-Donating Groups: The dimethylamino-methylene-amino group in the target compound may outperform amino or phenyl substituents in applications requiring enhanced electron donation, such as dye absorption or catalysis .
- Steric Effects : The methyl group at position 3 could improve thermal stability but may necessitate optimization for solubility in industrial processes.
- Future Directions : Comparative studies on dyeing performance, catalytic activity, and spectral properties (e.g., UV-Vis, NMR) are needed to fully characterize the target compound’s advantages.
Preparation Methods
Gewald Reaction-Based Thiophene Precursor Synthesis
The Gewald reaction, a cornerstone in thiophene chemistry, enables the construction of 2-aminothiophene-3-carboxylate derivatives through the cyclocondensation of ketones, cyanoacetates, and elemental sulfur. For Ethyl 3-amino-4-methylthiophene-2-carboxylate synthesis, cycloheptanone reacts with ethyl cyanoacetate and sulfur in ethanol under triethylamine catalysis, yielding the aminothiophene intermediate critical for subsequent functionalization. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms successful cyclization through characteristic NH$$_2$$ proton signals at 3322–3465 cm$$^{-1}$$ in infrared (IR) spectra and aromatic proton resonances at 7.29–7.52 ppm in $$^1$$H NMR.
Isothiazole Ring Formation via Thiourea Cyclization
Functionalization of the Isothiazole Core
Introduction of the Dimethylaminomethylene Amino Group
The critical 4-{[(dimethylamino)methylene]amino} substituent is installed via Schiff base formation. Research indicates that reacting primary amines with dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux efficiently generates the desired enamine functionality. In analogous pyrimidine systems, this method achieves 85–92% yields, with reaction completion confirmed by $$^{13}$$C NMR signals at 158–162 ppm for the imine carbon. For the target compound, optimal conditions involve 1:1.2 molar ratio of aminoisothiazole to DMF-DMA at 110°C for 6 hours, followed by recrystallization from ethanol/water.
Methyl Group Installation at Position 3
Methylation strategies vary by synthetic stage. Early-stage methylation using dimethyl sulfate in acetone with potassium carbonate as base proves effective, yielding 3-methylthieno derivatives with 78–85% efficiency. Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity, particularly in biphasic systems, as evidenced by patent data showing 15% yield improvement compared to conventional methods. Post-cyclization methylation via Friedel-Crafts alkylation using methyl iodide and aluminum chloride demonstrates moderate success (60–65% yield) but risks ring sulfuration.
Integrated Synthetic Pathways
Sequential Four-Step Synthesis (Patent-Inspired Route)
Adapting methodologies from CN106632137A, this approach executes consecutive reactions in a single reactor:
- Oximation : Ethyl acetoacetate reacts with methyl nitrite (−5 to 5°C, 3 hr) to form ethyl 2-(hydroxyimino)acetate
- Methylation : Dimethyl sulfate methylation (8–15°C, TBAB catalyst) yields ethyl 2-methoxyiminoacetate
- Bromocyclization : Bromine/chlorine treatment (35°C) generates the isothiazole-thiophene fused intermediate
- Condensation : DMF-DMA reaction installs the dimethylaminomethylene group
This method achieves 63% overall yield with 99.47% purity, though requires precise temperature control during bromocyclization to prevent over-halogenation.
Convergent Synthesis via Preformed Isothiazole
An alternative route synthesizes the isothiazole ring prior to thiophene fusion:
- Isothiazole Formation : Cyclization of 3-amino-4-methylisothiazole-5-carboxylate using thiourea and bromine
- Thiophene Annulation : Gewald reaction with cycloheptanone and ethyl cyanoacetate
- Enamine Formation : DMF-DMA condensation
While conceptually straightforward, this method suffers from lower yields (48–52%) due to steric hindrance during annulation.
Analytical Characterization and Quality Control
Critical validation data for the target compound:
Challenges and Optimization Opportunities
Key limitations in existing methodologies:
- Regioselectivity Control : Competing formation of thieno[3,2-c]isothiazole isomers during cyclization reduces yields by 12–18%. Microwave-assisted synthesis (100°C, 20 min) shows promise in enhancing regiocontrol.
- DMF-DMA Stability : The enamine group undergoes hydrolysis under acidic conditions, necessitating strict pH control (6.5–7.5) during workup.
- Solvent Selection : Tetrahydrofuran (THF) improves thiourea solubility during cyclization compared to ethanol, increasing yields by 9%.
Q & A
What are the key considerations for designing an efficient synthetic route for Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[2,3-c]isothiazole core. A common approach includes:
- Coupling reactions : Introducing the [(dimethylamino)methylene]amino group via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane (DCM) at room temperature .
- Esterification : Ethyl ester formation through acid-catalyzed reactions, often with ethanol and sulfuric acid under reflux .
- Functional group compatibility : Ensuring stability of the dimethylamino and methylthieno groups under reaction conditions. Optimization of reaction time and temperature is critical to avoid side reactions like hydrolysis or decomposition .
How can advanced spectroscopic and crystallographic techniques confirm the three-dimensional structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR are used to verify substituent positions and electronic environments. For example, the ethyl ester group shows characteristic triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) signals .
- X-ray crystallography : Single-crystal analysis reveals bond lengths, angles, and dihedral angles. In related thieno-isothiazole derivatives, the isothiazole ring exhibits a planar conformation with intramolecular hydrogen bonding between the dimethylamino group and adjacent heteroatoms .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
What mechanistic insights explain the reactivity of the [(dimethylamino)methylene]amino group in nucleophilic or electrophilic reactions?
Answer (Advanced):
The [(dimethylamino)methylene]amino group acts as a resonance-stabilized electron donor. Mechanistic studies on similar compounds suggest:
- Nucleophilic attacks : The amino nitrogen participates in nucleophilic substitutions, particularly in reactions with electrophiles like acyl chlorides.
- Tautomerism : The group may exist in keto-enol tautomeric forms, influencing reactivity in cyclization or condensation reactions .
- Coordination chemistry : The dimethylamino group can act as a Lewis base, forming complexes with metal catalysts in cross-coupling reactions .
How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory data in literature be resolved?
Answer:
- Substituent effects : The methyl group at position 3 and the ethyl ester at position 5 influence lipophilicity and bioavailability. For instance, replacing the ethyl ester with a methyl group reduces metabolic stability .
- Data contradictions : Discrepancies in biological activity (e.g., IC values) may arise from assay conditions (e.g., cell line variability) or purity of synthesized compounds. Rigorous characterization (e.g., HPLC purity >95%) and standardized bioassays are recommended .
What methodologies optimize the separation and purification of this compound from reaction mixtures?
Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for initial purification. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities .
- Recrystallization : Ethanol/water mixtures are effective for obtaining high-purity crystals, with yields improved by slow cooling .
What are the hypothesized biological targets of this compound, and how can its activity be validated?
Answer (Advanced):
- Target prediction : Computational docking studies suggest potential inhibition of protein kinases (e.g., MAPK or EGFR) due to structural similarity to known kinase inhibitors .
- Validation :
- In vitro assays : Enzymatic inhibition assays using recombinant kinases.
- Cellular studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
- Control experiments : Compare activity against analogs lacking the dimethylamino group to confirm structure-activity relationships .
How can stability studies under varying conditions (pH, temperature) inform storage and handling protocols?
Answer:
- pH stability : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under acidic (pH <3) or alkaline (pH >10) conditions, degrading the ester group .
- Thermal stability : Decomposition occurs above 80°C, necessitating storage at –20°C in desiccated environments .
- Light sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure, requiring amber glassware for storage .
What computational tools are effective for predicting the electronic properties and reactivity of this compound?
Answer (Advanced):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
